molecular formula C22H18O2S2 B2832723 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene CAS No. 102442-70-6

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene

Cat. No.: B2832723
CAS No.: 102442-70-6
M. Wt: 378.5
InChI Key: NMSNXTQURXVTLH-UHFFFAOYSA-N
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Description

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene is an organic compound with the molecular formula C({22})H({18})O({2})S({2}) This compound features a disulfide linkage between two methoxynaphthalene units, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxynaphthalene.

    Formation of Disulfide Linkage: The key step involves the formation of the disulfide bond. This can be achieved by reacting 2-methoxynaphthalene with sulfur or disulfide reagents under controlled conditions.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production would follow similar steps but on a larger scale. This would involve:

    Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.

    Purification: Employing industrial purification techniques such as crystallization or chromatography to obtain the pure compound.

    Quality Control: Ensuring the compound meets the required purity standards through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH(_4)) are used.

    Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene has several applications in scientific research:

    Chemistry: Used as a model compound to study disulfide bond formation and cleavage.

    Biology: Investigated for its potential role in biological systems, particularly in redox biology.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Mechanism of Action

The compound exerts its effects primarily through its disulfide linkage, which can undergo redox reactions. This allows it to participate in various biochemical pathways, particularly those involving thiol-disulfide exchange reactions. The methoxy groups may also contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-naphthol: Similar structure but lacks the disulfide linkage.

    1,2-Dimethoxynaphthalene: Similar methoxy substitution but without the disulfide bond.

    Bis(2-methoxynaphthyl)disulfide: Similar disulfide linkage but different substitution pattern.

Uniqueness

2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene is unique due to its specific combination of methoxy groups and disulfide linkage, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2S2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)25-26-22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSNXTQURXVTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)SSC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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